molecular formula C25H15ClF3N3O2S B2646736 (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile CAS No. 338966-77-1

(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile

Cat. No.: B2646736
CAS No.: 338966-77-1
M. Wt: 513.92
InChI Key: ZROWFCHLZBVPFG-WJDWOHSUSA-N
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Description

The compound (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring, a pyrrole ring, a thiophene ring, and a methoxybenzoyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile involves multiple steps, including the formation of the pyrrole and thiophene rings, followed by their coupling with the pyridine and methoxybenzoyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines.

Scientific Research Applications

(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific enzymes and altering their activity, which can disrupt critical metabolic pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, pyrrole, and thiophene derivatives, such as:

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 1H-pyrrol-2-yl derivatives
  • 4-methoxybenzoyl thiophene derivatives

Uniqueness

What sets (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClF3N3O2S/c1-34-19-6-4-15(5-7-19)23(33)22-9-8-21(35-22)16(13-30)11-18-3-2-10-32(18)24-20(26)12-17(14-31-24)25(27,28)29/h2-12,14H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROWFCHLZBVPFG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)/C(=C\C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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